molecular formula C16H25NO2 B2420842 4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1396793-83-1

4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No. B2420842
CAS RN: 1396793-83-1
M. Wt: 263.381
InChI Key: QAWJRQHCTVQPKM-UHFFFAOYSA-N
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Description

4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide, also known as EHDPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. EHDPB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized various benzamide derivatives, including enaminones and other compounds with structural similarities to 4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide. These efforts provide insights into the molecular architecture and potential applications of such compounds in different domains, including materials science and pharmacology. For instance, the synthesis and structural analysis of enaminones highlight the intricacies of molecular interactions and potential for creating novel materials or therapeutic agents (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

Pharmaceutical Applications

Several studies focus on the synthesis of benzamide derivatives for pharmaceutical applications, exploring their potential as anticonvulsants, antimycobacterials, and in other therapeutic areas. For example, Lambert et al. (1995) synthesized ameltolide analogues, highlighting their superior efficacy compared to phenytoin in maximal electroshock seizure tests, indicating the potential of benzamide derivatives in epilepsy treatment (Lambert, Hamoir, Hermans, & Poupaert, 1995). Another study on substituted benzamides revealed their promising antimycobacterial properties against specific mycobacterial species, suggesting a new avenue for treating mycobacterial infections (Tengler, Kapustíková, Pesko, Govender, Keltošová, Mokrý, Kollar, O'mahony, Coffey, Král’ová, & Jampílek, 2013).

Materials Science

In the context of materials science, benzamide derivatives serve as building blocks for designing metal-organic frameworks (MOFs) and other novel materials with potential applications in catalysis, drug delivery, and sensing. The structural versatility and functional adaptability of these compounds enable the creation of materials with specific properties, such as enhanced luminescence or thermal stability, which can be tailored for specific applications (Sun, Huang, Tian, Song, Zhu, Yuan, Xu, Luo, Liu, Feng, & Luo, 2012).

Mechanism of Action

Target of Action

For instance, benzamides are found in potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, and diltiazem . These drugs have diverse targets, including enzymes, receptors, and ion channels, indicating the broad potential of benzamides in therapeutic applications.

Mode of Action

Benzamides can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, potentially altering its function.

Biochemical Pathways

Given the wide range of biological activities associated with benzamides , it is plausible that multiple pathways could be affected.

Result of Action

Benzamides have been associated with a variety of biological activities, including anti-inflammatory, analgesic, cholesterol-lowering, antihypertensive, and anticancer effects .

properties

IUPAC Name

4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-5-12-6-8-13(9-7-12)15(19)17-11-10-14(18)16(2,3)4/h6-9,14,18H,5,10-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWJRQHCTVQPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

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